molecular formula C17H15BrF2N2O B3283363 6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole CAS No. 765914-75-8

6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole

Cat. No.: B3283363
CAS No.: 765914-75-8
M. Wt: 381.2 g/mol
InChI Key: ZFOHHDQMQLEKNC-UHFFFAOYSA-N
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Description

6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole is a halogenated indazole derivative featuring a bromine atom at position 6, a 2,4-difluorophenoxy group at position 5, and an isobutyl substituent at position 1. The indazole core, a bicyclic aromatic system with adjacent nitrogen atoms, provides a rigid scaffold for molecular interactions, making it a candidate for pharmaceutical development. Key characterization methods include $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and mass spectrometry (MS) to confirm regiochemistry and purity .

The compound’s substituents influence its physicochemical and pharmacological properties:

  • 2,4-Difluorophenoxy at position 5: Introduces electron-withdrawing effects, improving metabolic stability and membrane permeability .

Properties

IUPAC Name

6-bromo-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF2N2O/c1-10(2)9-22-15-7-13(18)17(5-11(15)8-21-22)23-16-4-3-12(19)6-14(16)20/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHHDQMQLEKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178564
Record name 6-Bromo-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)-1H-indazole
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Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765914-75-8
Record name 6-Bromo-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)-1H-indazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole, 6-bromo-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)
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Biological Activity

6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole, with the CAS Number 765914-75-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C17H15BrF2N2OC_{17}H_{15}BrF_2N_2O and a molecular weight of approximately 381.21 g/mol. The structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound has been explored primarily through its effects on specific enzyme activities and cellular processes. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition :
    • Compounds similar to this compound have shown significant inhibitory activity against AChE, which is crucial for neurotransmitter regulation in the nervous system.
    • For instance, related compounds have demonstrated IC50 values in the low micromolar range, suggesting that this compound might also possess similar properties .
  • Butyrylcholinesterase (BChE) Inhibition :
    • Similar studies have indicated competitive inhibition of BChE by structurally related compounds. The potential of this compound to inhibit BChE could be relevant for therapeutic applications targeting neurodegenerative diseases .

Antioxidant and Anti-inflammatory Properties

Research on related indazole derivatives has suggested that they may possess antioxidant and anti-inflammatory properties. These effects are essential for mitigating oxidative stress and inflammation-related disorders.

Case Studies and Research Findings

Several case studies have investigated the biological activities of compounds within the indazole family, providing insights into their pharmacological potential:

Study Findings Reference
Study on AChE InhibitionDemonstrated that indazole derivatives inhibited AChE with varying potency, indicating potential for neurological applications.
Investigation of Anti-inflammatory EffectsFound that certain indazole compounds reduced inflammation markers in animal models, supporting their use in inflammatory conditions.
Molecular Docking StudiesRevealed binding affinity of indazole derivatives to AChE active sites, suggesting a mechanism for their inhibitory action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole with structurally related indazole and benzimidazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Indazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-Br, 5-(2,4-F$_2$PhO), 1-iBu 380.2* High lipophilicity; drug intermediate N/A
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 4-Br, 5-Me, 1-THP 309.2 Similarity score: 0.88; used in PROTAC synthesis
6-Bromo-4-fluoro-1H-indazole 6-Br, 4-F 215.0 Intermediate for kinase inhibitors (e.g., Binimetinib)
5-Bromo-1-(phenylmethyl)-1H-indazole 5-Br, 1-Bn 287.2 Versatile scaffold in medicinal chemistry
6-Bromo-5-hydroxy-1-methyl-1H-indazole 6-Br, 5-OH, 1-Me 227.1 Lower stability due to phenolic OH
4-Bromo-6-fluoro-5-methyl-1H-indazole 4-Br, 6-F, 5-Me 243.1 Pharmaceutical intermediate

*Calculated molecular weight based on formula C${17}$H${14}$BrF$2$N$2$O.

Substituent Effects on Physicochemical Properties

  • Benzyl (): Aromatic groups may enhance π-π stacking in target binding but increase metabolic oxidation risks .
  • Halogen and Phenoxy Groups: 6-Bromo vs. 4-Bromo: Bromine at position 6 (target) may direct electrophilic substitution differently than at position 4 (), affecting reactivity in further functionalization . 2,4-Difluorophenoxy (target) vs. Trifluoromethyl (): The phenoxy group offers rotational flexibility for target engagement, while CF$_3$ provides stronger electron withdrawal but reduced synthetic versatility .

Pharmacological Potential

  • Compared to MEK inhibitors like Binimetinib (), the target’s indazole core may offer improved selectivity due to reduced planarity versus benzimidazoles .

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Key parameters include:

  • Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura couplings .
  • Solvents : DMF or THF under inert atmospheres to prevent side reactions .
  • Temperature : 80–110°C for 12–24 hours, monitored via TLC or HPLC .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine atoms) .
  • X-ray Crystallography : For unambiguous confirmation of the indazole ring and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns for bromine .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Halogenated waste streams for bromine/fluorine-containing byproducts .

Advanced Research Questions

Q. How does the substitution pattern (e.g., bromine, difluorophenoxy) influence biological activity in kinase inhibition assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    • Bromine at position 6 enhances steric bulk, potentially improving target binding .
    • Difluorophenoxy groups increase lipophilicity, enhancing membrane permeability (logP optimization via HPLC) .
    • Comparative assays with analogs (e.g., 5-fluoro vs. 5-bromo derivatives) can quantify potency shifts .
  • Example Data :

    DerivativeIC₅₀ (nM)Target Kinase
    This compound12.3JAK2
    6-Fluoro analog45.7JAK2
    (Hypothetical data based on )

Q. What computational strategies are effective for predicting binding modes with protein targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB 3IFZ) to model interactions .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities .

Q. How can contradictory data in solubility and bioavailability studies be resolved?

Methodological Answer:

  • Experimental Replication : Standardize assays (e.g., shake-flask method for solubility in PBS vs. DMSO) .
  • Advanced Analytics : LC-MS/MS for quantifying plasma stability and metabolic degradation .
  • Formulation Adjustments : Use co-solvents (e.g., cyclodextrins) to improve aqueous solubility .

Experimental Design & Data Analysis

Q. How to design a high-throughput screen for derivatives of this compound?

Methodological Answer:

  • Library Synthesis : Parallel synthesis using automated platforms (e.g., Chemspeed) with varied substituents .
  • Assay Conditions :
    • 96-well plates with fluorescence-based kinase activity assays .
    • Z’-factor >0.5 for robustness .
  • Data Analysis : PCA (Principal Component Analysis) to identify key structural drivers of activity .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient; purity ≥95% .
  • Elemental Analysis : Match calculated vs. observed C/H/N/Br/F ratios .
  • DSC/TGA : Monitor thermal stability (decomposition >200°C indicates suitability for storage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole
Reactant of Route 2
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6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole

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